Methyl 3-(4-formylphenyl)benzoate
Overview
Description
Methyl 3-(4-formylphenyl)benzoate is an organic compound with the molecular formula C15H12O3. It is a derivative of benzoic acid and contains both ester and aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-formylphenyl)benzoic acid with methanol in the presence of an acid catalyst. Another method includes the Suzuki–Miyaura coupling reaction, where a boronic acid derivative is coupled with a halogenated benzoate ester under palladium catalysis .
Industrial Production Methods: Industrial production of this compound typically employs large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-formylphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: 3-(4-carboxyphenyl)benzoic acid.
Reduction: 3-(4-hydroxymethylphenyl)benzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(4-formylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(4-formylphenyl)benzoate involves its reactivity with various chemical reagents. The aldehyde group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the compound’s molecular structure, which allows for interactions with different molecular targets and pathways .
Comparison with Similar Compounds
- Methyl 4-(3-formylphenyl)benzoate
- Methyl 4-(4-formylphenyl)benzoate
- Methyl 2-formylbenzoate
Comparison: Methyl 3-(4-formylphenyl)benzoate is unique due to the position of the formyl group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-(4-formylphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-4-2-3-13(9-14)12-7-5-11(10-16)6-8-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHKDQKNWSRIRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408273 | |
Record name | Methyl 3-(4-formylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281234-49-9 | |
Record name | Methyl 3-(4-formylphenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4'-FORMYL(1,1'-BIPHENYL)-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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